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Fenebrutinib Application Notes

Table 1: Key Efficacy Outcomes from the Phase 2 Trial (Cohort 2, Week 8) [1]

Endpoint Placebo
Fenebrutinib 50
mg QD

Fenebrutinib 150
mg QD

Fenebrutinib 200
mg BID

Change from Baseline in
UAS7 (LS Mean)

- -0.5 -6.4 -9.5

Patients with Well-
Controlled Disease (UAS7
≤ 6)

22% 35% 46% 57%

Patients with Complete
Response (UAS7 = 0)

4% 13% 25% 39%

Table 2: Study Population and Dosing Overview [2] [1]
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Parameter Details

Study Identifier NCT03137069 (ClinicalTrials.gov)

Study Design Phase 2, randomized, double-blind, placebo-controlled

Patient Population 93 adults with H1-antihistamine-refractory CSU for >6 months

Treatment Duration 8 weeks

Dosing Regimens 50 mg QD, 150 mg QD, 200 mg BID, and placebo

Concomitant Medication Stable doses of H1-antihistamines maintained

Key Inclusion Symptomatic despite H1-antihistamine treatment (up to 4x approved dose)

Efficacy Profile

Dose-Dependent Response: The primary endpoint was met, with significant, dose-dependent
improvements in UAS7 at week 8 for the 150 mg QD and 200 mg BID doses compared to placebo.

The 50 mg QD dose did not show a significant effect [2] [1].
Rapid Onset of Action: Near-maximal efficacy was observed as early as week 4. The reduction in

UAS7 at week 4 was similar to that at week 8 for the higher doses, and the median time to a
minimally important difference was 1 week for the 200 mg BID group [1].

Efficacy in Refractory Subpopulations: Fenebrutinib demonstrated activity in patients with type
IIb autoimmunity, a subgroup often associated with greater disease severity and poor response to

existing therapies like omalizumab. At the highest dose, the reduction in disease activity was similar
regardless of type IIb autoimmunity status [1] [3].

Effect on Autoantibodies: Exploratory analyses showed that fenebrutinib treatment substantially
reduced levels of IgG-anti-FcεRI autoantibodies at week 8 across all dose levels compared to

placebo. Greater reductions in these autoantibodies were associated with greater decreases in UAS7
scores [1] [3].

Safety and Tolerability

Fenebrutinib was generally well-tolerated. The most common adverse events included urticaria,

nasopharyngitis, and headache [3]. The most notable laboratory finding was:
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Liver Transaminase Elevations: Asymptomatic, reversible Grade 2 and 3 liver transaminase

elevations were observed in two patients each in the 150 mg QD and 200 mg BID groups. These
elevations were not associated with clinical symptoms and resolved within 10-30 days after treatment

discontinuation [2] [1].

Experimental Protocols

Protocol 1: UAS7 Assessment for Clinical Trials

The Urticaria Activity Score over 7 days (UAS7) is the gold standard for measuring disease activity in

CSU clinical trials [1].

1. Principle: The UAS7 is a composite score based on the daily diary recordings of patients over seven

consecutive days. It evaluates two key symptoms: hives and itch.

2. Materials and Equipment:

Patient eDiary or paper diary
UAS scoring card for patient reference

3. Procedure:

Patient Daily Scoring: Once daily, patients record the maximum number of hives and the maximum
itch intensity over the previous 24 hours.

Hives Score (0-3):
0 = None

1 = Mild (<20 wheals/24h)
2 = Moderate (20-50 wheals/24h)

3 = Intense (>50 wheals/24h or large, confluent areas of wheals)
Itch Score (0-3):

0 = None
1 = Mild (present but not annoying or troublesome)

2 = Moderate (troublesome but does not interfere with normal daily activity or sleep)
3 = Intense (severe itch, which is sufficiently troublesome to interfere with normal daily activity

or sleep)
Calculation: The daily scores are summed over 7 days.

Daily UAS = (Hives Score) + (Itch Score)
Weekly UAS7 (range 0-42) = Sum of 7 daily UAS scores.
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4. Endpoint Definitions:

Well-Controlled Disease: UAS7 ≤ 6 [1]
Complete Response: UAS7 = 0 [1]

Protocol 2: Assessing Type IIb Autoimmunity Status

Identifying patients with type IIb autoimmunity is an exploratory endpoint to understand differential

treatment responses [1].

1. Principle: Type IIb autoimmunity is characterized by the presence of functional IgG autoantibodies

against FcεRI or IgE. A positive basophil histamine release assay (BHRA) is a functional marker for these

autoantibodies [1].

2. Materials and Reagents:

Fresh blood sample from a healthy donor (basophil source)
Patient serum sample

Anti-IgE antibody (positive control)
Buffer (negative control)

Histamine ELISA kit

3. Procedure (Basophil Histamine Release Assay):

Basophil Preparation: Isolate basophils from the healthy donor's blood.

Serum Incubation: Incubate the donor basophils with the patient's serum, positive control, and
negative control.

Stimulation: Challenge the basophils to trigger activation via the FcεRI pathway.
Histamine Measurement: Measure the amount of histamine released into the supernatant using

ELISA.
Interpretation: A sample is considered BHRA+ if the patient's serum induces histamine release

significantly above the level of the negative control, indicating the presence of functional, mast
cell/basophil-activating autoantibodies [1].

Mechanistic and Trial Workflow
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Diagram 1: Fenebrutinib's dual mechanism of action in CSU. By inhibiting Bruton's Tyrosine Kinase (BTK),

fenebrutinib disrupts the FcεRI signaling pathway in mast cells, preventing degranulation and symptom

generation. It may also reduce the production of pathogenic autoantibodies by targeting BTK in B cells [1]

[3].
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Diagram 2: Simplified workflow of the Phase 2 clinical trial design for fenebrutinib in CSU, illustrating

patient randomization, treatment arms, and primary endpoint assessment [1] [4].

Research Implications and Conclusion

The phase 2 trial results position fenebrutinib as a promising oral therapy for H1-antihistamine-refractory

CSU. Its rapid onset of action and efficacy in difficult-to-treat subpopulations, like those with type IIb

autoimmunity, address significant unmet needs. The observed dose-dependent efficacy supports the further
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development of the 150 mg QD and 200 mg BID doses. While generally well-tolerated, the reversible liver

transaminase elevations warrant ongoing monitoring in future studies.

Fenebrutinib represents a novel therapeutic approach through BTK inhibition, offering a potential

alternative to current injectable therapies and a new option for patients who do not respond adequately to

anti-IgE treatment [1] [5].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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